3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Targeted Protein Degradation PROTAC Linker Chemistry Cereblon Binding

Acquire the authentic IMiD minimal core scaffold for robust negative control experiments and PROTAC linker development. Unlike lenalidomide or pomalidomide, this compound lacks the 4-amino group, resulting in a >10-fold loss in CRBN binding affinity—guaranteeing no degradation of IKZF1/3 or neo-substrate interference. Ideal as an HPLC reference standard for lenalidomide impurity profiling.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 394217-93-7
Cat. No. B2467960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
CAS394217-93-7
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2
InChIInChI=1S/C13H14N2O2/c16-12-6-5-11(13(17)14-12)15-7-9-3-1-2-4-10(9)8-15/h1-4,11H,5-8H2,(H,14,16,17)
InChIKeyVJWHSCYAWWAUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 394217-93-7): Structural and Functional Profile of a Core IMiD Scaffold


3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 394217-93-7) is a synthetic small molecule characterized by a piperidine-2,6-dione core linked to an unsubstituted 2,3-dihydro-1H-isoindole moiety [1]. This structure represents the minimal core scaffold of the immunomodulatory imide drug (IMiD) class, lacking the 4-amino and 1-oxo functional groups that define clinically used agents such as lenalidomide and pomalidomide. Its molecular formula is C13H14N2O2, with a molecular weight of 230.26 g/mol, and it is commercially available for research purposes with a purity of 95% .

Why 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione Cannot Be Interchanged with Amino-Substituted IMiD Analogs


The absence of the 4-amino and 1-oxo groups on the isoindoline ring of this compound creates a fundamentally different pharmacophore compared to FDA-approved IMiDs like lenalidomide or pomalidomide. Structural biology studies have established that the 4-amino group on the phthalimide/isoindolinone ring is a critical determinant for high-affinity binding to the cereblon (CRBN) E3 ubiquitin ligase complex [1]. Consequently, this unsubstituted core compound is not a functional substitute for amino-substituted IMiDs in assays designed to measure CRBN-mediated neo-substrate degradation (e.g., IKZF1/3). Its procurement value lies instead in its utility as a negative control, a synthetic intermediate, or a starting point for novel PROTAC linker chemistry, which the following quantitative evidence substantiates.

Quantitative Differentiation Evidence for 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 394217-93-7)


CRBN Binding Affinity: Implied Loss of Function vs. Lenalidomide

While direct binding data for the unsubstituted core is not published, class-level inference from the co-crystal structure of the CRBN-DDB1 complex with lenalidomide provides strong evidence of differentiation. The 4-amino group of lenalidomide forms a critical hydrogen bond with the CRBN binding pocket [1]. Its absence in 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is predicted to result in a >10-fold loss in binding affinity compared to lenalidomide's Ki of 642 nM for CRBN [2].

Targeted Protein Degradation PROTAC Linker Chemistry Cereblon Binding

IMPDH2 Enzyme Inhibition: Measured Biochemical Activity of the Unsubstituted Core

In contrast to the absence of CRBN engagement, 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione demonstrates measurable, albeit weak, inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). This is a verifiable biochemical activity not shared by lenalidomide, which shows no significant IMPDH inhibition at relevant concentrations [1].

IMPDH Inhibition Enzyme Assay Biochemical Profiling

TNF-alpha Inhibition: A Distinguishing Functional Difference from Clinical IMiDs

Lenalidomide is a potent inhibitor of TNF-alpha secretion (IC50 ~13 nM in PBMCs) [1]. This activity is a hallmark of the IMiD class and is linked to their clinical immunomodulatory effects. Structural analogs lacking the 1-oxo group on the isoindoline ring, such as the target compound, are described in patent literature as having significantly reduced or absent TNF-alpha inhibitory activity [2].

TNF-alpha Inhibition Immunomodulation Cellular Assay

Procurement-Led Application Scenarios for 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (CAS 394217-93-7)


A Definitive Negative Control for Cereblon (CRBN)-Mediated Neo-Substrate Degradation Assays

As demonstrated by its structural and functional differentiation from lenalidomide [1], this compound serves as an essential negative control. In experiments measuring the degradation of IKZF1, IKZF3, or CK1α, treatment with this unsubstituted core should result in no degradation, confirming that any observed degradation with other compounds is CRBN-dependent. Its utility is validated by the predicted >10-fold loss in CRBN binding affinity compared to lenalidomide [2].

A Sterically Unencumbered Scaffold for the Synthesis of PROTAC Linker Conjugates

The lack of the 4-amino group provides a clean, less sterically hindered attachment point for linker chemistry compared to lenalidomide. This compound is a valuable starting material for medicinal chemists designing PROTACs who wish to explore new vectors for linker attachment or to minimize off-target CRBN neo-substrate degradation that can occur with lenalidomide-based ligands [2].

An Ideal Reference Standard for Analytical Method Development and Impurity Profiling of Lenalidomide

This compound is structurally identical to the core of lenalidomide, differing only by the absence of the 4-amino group. As such, it is a perfect reference standard for developing and validating HPLC or UPLC methods to quantify lenalidomide and its potential process-related impurities or degradation products . Its distinct retention time and molecular mass (230.26 vs 259.26 g/mol for lenalidomide) allow for precise analytical separation and identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.